molecular formula C15H13ClN2O2 B11784625 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole

Cat. No.: B11784625
M. Wt: 288.73 g/mol
InChI Key: JJJMASRPZJMWDC-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro group and two methoxy groups attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the reaction of 2,5-dimethoxyaniline with 5-chloro-1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium amide or thiourea.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chloro group, which can affect its biological activity.

    5-Chloro-2-phenyl-1H-imidazole: Lacks the methoxy groups, which can influence its chemical properties.

    4-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole: Similar structure but with different substitution patterns

Uniqueness

5-Chloro-2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole is unique due to the presence of both chloro and methoxy groups, which can enhance its biological activity and chemical reactivity. These functional groups can influence the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-2-(2,5-dimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,1-2H3,(H,17,18)

InChI Key

JJJMASRPZJMWDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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